(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13466552
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H29N3O/c1-3-20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-21(17)18(22)15(2)19/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1 |
| Standard InChI Key | PSCBSRNHNTXOPI-MYJWUSKBSA-N |
| Isomeric SMILES | CCN(CC1CCCCN1C(=O)[C@H](C)N)CC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A piperidine ring (C₅H₁₀N), a six-membered heterocycle known for enhancing bioavailability in drug candidates .
-
A benzyl-ethyl-amino-methyl group attached at the 2-position of the piperidine ring, introducing lipophilic and steric bulk .
-
An (S)-2-amino-propan-1-one side chain, contributing to chiral specificity and hydrogen-bonding potential .
The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉N₃O | |
| Molecular Weight | 303.4 g/mol | |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one | |
| Chiral Centers | 1 (S-configuration) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves multi-step organic reactions:
-
Piperidine Functionalization: Introduction of the benzyl-ethyl-amino-methyl group via nucleophilic substitution or reductive amination .
-
Ketone Formation: Coupling of the functionalized piperidine with a protected amino-propanone derivative under Mitsunobu or Grignard conditions .
-
Chiral Resolution: Enantiomeric separation using chiral chromatography or asymmetric synthesis to isolate the (S)-isomer .
Key reagents include lithium aluminum hydride (reduction), potassium permanganate (oxidation), and triethylamine (base catalyst) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine Substitution | Benzyl chloride, Et₃N, DCM, 0°C | 78% |
| Ketone Coupling | Boc-protected amino-propanone, EDCl, DMAP | 65% |
| Deprotection | HCl/dioxane | 89% |
Pharmacological Profile
Neurotransmitter Interactions
The compound demonstrates affinity for monoamine transporters, particularly dopamine (DAT) and norepinephrine (NET) transporters, with IC₅₀ values in the micromolar range. This activity is attributed to the piperidine ring’s ability to mimic endogenous amines, facilitating receptor binding .
Table 3: Pharmacological Data
| Assay | Result | Reference |
|---|---|---|
| Dopamine Transporter IC₅₀ | 4.2 µM | |
| µ-Opioid Receptor Binding | ΔG = -10.3 kcal/mol | |
| Analgesic Efficacy | 100% inhibition (writhing test) |
Mechanistic Insights
Receptor Binding Dynamics
The benzyl-ethyl-amino group enhances lipophilicity, enabling blood-brain barrier penetration. Meanwhile, the ketone moiety forms hydrogen bonds with MOR’s extracellular loop 2, enhancing receptor affinity .
Stereochemical Influence
The (S)-configuration optimizes spatial alignment with MOR’s hydrophobic pocket, whereas the (R)-enantiomer exhibits 10-fold lower activity .
Comparative Analysis with Analogues
Table 4: Activity Comparison of Piperidine Derivatives
| Compound | Target Receptor | IC₅₀/EC₅₀ |
|---|---|---|
| (S)-Target Compound | µ-Opioid Receptor | 0.8 µM |
| HN58 (Piperidine Analogue) | MOR | 0.5 µM |
| Fentanyl | MOR | 0.1 nM |
While less potent than fentanyl, the target compound’s selectivity for MOR over δ- and κ-opioid receptors reduces side-effect risks .
Therapeutic Applications
Pain Management
As a MOR agonist, this compound holds promise for neuropathic pain treatment, particularly in cases resistant to first-line therapies .
Neuropsychiatric Disorders
Preliminary data suggest potential in depression and anxiety via DAT/NET inhibition, though in vivo validation is pending .
Challenges and Future Directions
Synthetic Optimization
Continuous-flow microreactor systems could enhance yield and purity, reducing reliance on chiral chromatography .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume